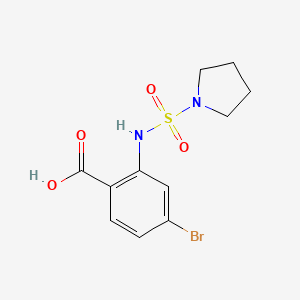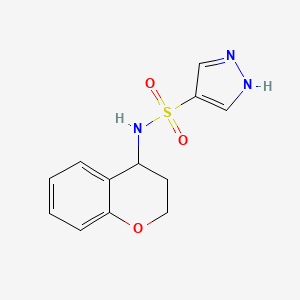![molecular formula C13H23F3N2O B7559448 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one, also known as TRPM8 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent and selective antagonist of the TRPM8 ion channel, which is responsible for sensing cold temperatures and is involved in various physiological processes. In
Mecanismo De Acción
The mechanism of action of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one involves the selective inhibition of the 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one ion channel, which is responsible for sensing cold temperatures. This inhibition leads to a decrease in calcium influx, which is necessary for the activation of various signaling pathways involved in pain sensation, thermoregulation, and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one include the inhibition of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one ion channels, leading to a decrease in calcium influx, which is necessary for various physiological processes such as pain sensation, thermoregulation, and cancer progression. This compound has also been shown to have potential analgesic effects, making it a promising candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one in lab experiments include its high selectivity and potency as a 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one antagonist, which allows for the investigation of the role of this ion channel in various physiological processes. However, this compound has limitations, including its potential off-target effects and the need for optimization of dosages for specific applications.
Direcciones Futuras
The future directions for the use of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one include the investigation of its potential therapeutic applications in various diseases, including chronic pain, migraine, and cancer. This compound can also be used as a tool to study the role of the 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one ion channel in various physiological processes and to develop new 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one antagonists with improved selectivity and potency. Additionally, the use of this compound in combination with other drugs can be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one involves several steps, including the reaction of piperidine with trifluoromethyl ketone, followed by the reaction with 7-bromoheptan-1-one in the presence of a strong base. The final product is obtained after purification using chromatography techniques. This synthesis method has been optimized to obtain high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one has been used in various scientific research applications, including the study of the 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one ion channel and its role in various physiological processes such as pain sensation, thermoregulation, and cancer progression. This compound has also been used to investigate the potential therapeutic applications of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one antagonists in various diseases, including prostate cancer, chronic pain, and migraine.
Propiedades
IUPAC Name |
7-amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O/c14-13(15,16)11-6-5-9-18(10-11)12(19)7-3-1-2-4-8-17/h11H,1-10,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCPGRLAMLJKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCCCCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)


![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)


![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)


![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
